molecular formula C17H18ClN7O B2475172 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097933-39-4

2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2475172
CAS RN: 2097933-39-4
M. Wt: 371.83
InChI Key: KYUBAGTUPWPDDE-UHFFFAOYSA-N
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Description

The compound “2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a piperidine ring, a pyrazole ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The InChI code for a similar compound, 1-(5-chloropyrimidin-2-yl)piperidin-4-one, is 1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For a similar compound, 1-(5-chloropyrimidin-2-yl)piperidin-4-one, the molecular weight is 211.65, and it’s a powder at room temperature .

Safety and Hazards

The safety and hazards associated with this compound are not available in the data I retrieved. Typically, safety data would be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future directions for research on this compound could involve elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications. Given the interest in GPR119 as a target for antidiabetic drugs , this compound could be of interest in this context.

properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUBAGTUPWPDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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